

# In-Depth Technical Guide to 2,6-Dimethyl-3-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitroaniline

Cat. No.: B181640

[Get Quote](#)

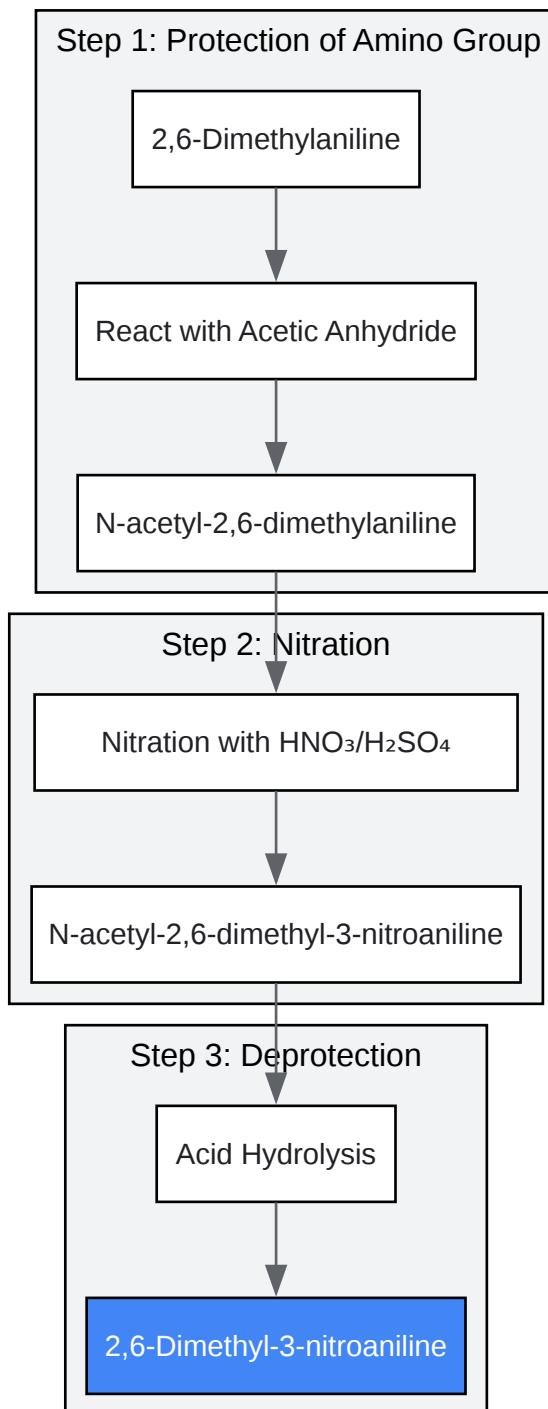
CAS Number: 67083-28-7

This technical guide provides a comprehensive overview of **2,6-dimethyl-3-nitroaniline**, a specialty chemical with applications in scientific research. The information is intended for researchers, scientists, and professionals in drug development and related fields.

## Chemical and Physical Properties

**2,6-Dimethyl-3-nitroaniline** is an aromatic amine with the chemical formula C<sub>8</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub> and a molecular weight of 166.18 g/mol .<sup>[1]</sup> While specific experimental data for all physical properties of this particular isomer are not widely published, the following table summarizes its key identifiers and known characteristics. For comparative purposes, data for the related compound, 3-nitroaniline, are also included.

| Property            | Value (2,6-Dimethyl-3-nitroaniline)                                              | Value (3-Nitroaniline - for comparison)                                                                          |
|---------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| CAS Number          | 67083-28-7 <a href="#">[1]</a>                                                   | 99-09-2                                                                                                          |
| Molecular Formula   | C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a> | C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>                                                      |
| Molecular Weight    | 166.18 g/mol <a href="#">[1]</a>                                                 | 138.12 g/mol <a href="#">[2]</a>                                                                                 |
| Appearance          | -                                                                                | Yellow crystalline powder <a href="#">[2]</a> <a href="#">[3]</a>                                                |
| Melting Point       | -                                                                                | 112-114 °C <a href="#">[2]</a> <a href="#">[3]</a>                                                               |
| Boiling Point       | -                                                                                | 306 °C <a href="#">[2]</a> <a href="#">[3]</a>                                                                   |
| Solubility          | -                                                                                | Very slightly soluble in water; soluble in ethanol, ether, and methanol. <a href="#">[2]</a> <a href="#">[3]</a> |
| Storage Temperature | 2-8°C, sealed in dry, dark place <a href="#">[4]</a>                             | Room temperature, below 30°C <a href="#">[2]</a> <a href="#">[3]</a>                                             |


## Synthesis Protocols

A detailed, peer-reviewed synthesis protocol specifically for **2,6-dimethyl-3-nitroaniline** is not readily available in the public domain. However, a plausible synthetic route would involve the direct nitration of 2,6-dimethylaniline. The challenge in this synthesis is controlling the regioselectivity of the nitration due to the ortho- and para-directing effects of the amino group and the steric hindrance from the two methyl groups.

A common strategy to achieve specific nitration involves the protection of the amino group, followed by nitration and deprotection. Below is a proposed experimental protocol adapted from the synthesis of related nitroaniline compounds.

## Workflow for the Synthesis of 2,6-Dimethyl-3-nitroaniline

## Proposed Synthesis Workflow for 2,6-Dimethyl-3-nitroaniline

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2,6-Dimethyl-3-nitroaniline**.

## Detailed Experimental Protocol (Proposed)

### Step 1: Acetylation of 2,6-Dimethylaniline

- In a round-bottom flask, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid.
- Slowly add acetic anhydride to the solution while stirring.
- Heat the mixture under reflux for a specified period to ensure complete reaction.
- After cooling, pour the reaction mixture into ice water to precipitate the N-acetyl-2,6-dimethylaniline.
- Collect the solid by filtration, wash with cold water, and dry.

### Step 2: Nitration of N-acetyl-2,6-dimethylaniline

This protocol is adapted from the synthesis of N-acetyl-**2,6-dimethyl-3-nitroaniline**.<sup>[5]</sup>

- To a mixture of the N-acetyl-2,6-dimethylaniline (0.18 mole) and acetic acid (0.70 mole), gradually add concentrated sulfuric acid (0.50 mole) with stirring under ice-cooling.<sup>[5]</sup>
- Slowly add fuming nitric acid (0.24 mole) to the mixture, ensuring the reaction temperature does not exceed 10°C.<sup>[5]</sup>
- Allow the reaction mixture to return to room temperature and stir for 2 hours.<sup>[5]</sup>
- Pour the mixture onto ice to precipitate the N-acetyl-**2,6-dimethyl-3-nitroaniline**.<sup>[5]</sup>
- Collect the crystalline precipitate by filtration and recrystallize from ethanol.<sup>[5]</sup>

### Step 3: Hydrolysis of N-acetyl-**2,6-dimethyl-3-nitroaniline**

- Suspend the N-acetyl-**2,6-dimethyl-3-nitroaniline** in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.
- Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).

- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the **2,6-dimethyl-3-nitroaniline**.
- Collect the solid product by filtration, wash with water, and purify by recrystallization.

## Analytical Methodologies

The analysis of **2,6-dimethyl-3-nitroaniline** can be performed using standard chromatographic techniques. While specific methods for this isomer are not widely published, the following provides a general framework based on the analysis of related aniline derivatives.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of aniline derivatives.[\[6\]](#)

Sample Preparation:

- Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to  $>11$  and extract with an organic solvent like methylene chloride or chloroform.[\[6\]](#)
- Solid Phase Extraction (SPE): Can be used as an alternative to LLE for sample cleanup and concentration.

GC-MS Parameters (General):

- Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
- Injector: Splitless injection is often preferred for trace analysis.
- Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C) to elute the analytes.[\[7\]](#)
- Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. Full scan mode can be used for identification, and selected ion monitoring (SIM) can be used for quantification.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of nitroanilines, which can be thermolabile.[\[8\]](#)

### Sample Preparation:

- Samples can be dissolved in a suitable organic solvent (e.g., methanol or acetonitrile) and filtered before injection.
- For environmental water samples, on-line or off-line SPE can be used for pre-concentration. [\[8\]](#)

### HPLC Parameters (General):

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[\[9\]](#)
- Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 227 nm for 3-nitroaniline).[\[10\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound.

While a specific spectrum for **2,6-dimethyl-3-nitroaniline** is not available in the search results, one can predict the expected signals in the  $^1\text{H}$  NMR spectrum based on its structure.

## Applications and Biological Activity

### Applications in Research

**2,6-Dimethyl-3-nitroaniline** is commercially available and described as a biochemical for proteomics research.[\[1\]](#) However, specific applications or publications detailing its use in proteomics are not readily available. In proteomics, compounds with reactive functional groups can sometimes be used as labeling reagents or as parts of more complex probes for protein analysis.

## Biological Activity

There is no specific information available in the search results regarding the biological activity or signaling pathways associated with **2,6-dimethyl-3-nitroaniline**. However, many

nitroaromatic compounds are known to have biological activity, often related to their enzymatic reduction to form reactive radical species.[11] The un-nitrated parent compound, 2,6-dimethylaniline, has been shown to have tumor-promoting activity in the nasal cavity of rats. [12] It is important to note that the addition of a nitro group can significantly alter the biological properties of a molecule.

## Safety Information

Detailed safety data for **2,6-dimethyl-3-nitroaniline** is not widely available. However, based on the data for related nitroaniline compounds, it should be handled with care. Nitroanilines are generally considered toxic and harmful.

General Hazards of Nitroanilines:

- **Toxicity:** Can be toxic if swallowed, in contact with skin, or if inhaled.
- **Organ Damage:** May cause damage to organs through prolonged or repeated exposure.
- **Environmental Hazard:** May be harmful to aquatic life with long-lasting effects.

Recommended Safety Precautions:

- Handle in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. Meta-Nitroaniline or 3-Nitroaniline Manufacturers, with SDS [mubychem.com]
- 4. 67083-28-7|2,6-Dimethyl-3-nitroaniline|BLD Pharm [bldpharm.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
- 12. Tumor-promoting activity of 2,6-dimethylaniline in a two-stage nasal carcinogenesis model in N-bis(2-hydroxypropyl)nitrosamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2,6-Dimethyl-3-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181640#2-6-dimethyl-3-nitroaniline-cas-number-and-properties\]](https://www.benchchem.com/product/b181640#2-6-dimethyl-3-nitroaniline-cas-number-and-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)